![molecular formula C10H12F3NO B1528601 [4-Metil-2-(2,2,2-trifluoroetoxi)fenil]metanamina CAS No. 1249802-64-9](/img/structure/B1528601.png)
[4-Metil-2-(2,2,2-trifluoroetoxi)fenil]metanamina
Descripción general
Descripción
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12F3NO . Its molecular weight is 219.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group . More detailed structural analysis would require specific experimental data .Physical and Chemical Properties Analysis
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto se explora por su potencial como bloque de construcción en la síntesis de agentes farmacéuticos. Su porción trifluoroetoxi fenilo podría ser útil para aumentar la lipofilia y la estabilidad metabólica de los candidatos terapéuticos . Puede servir como precursor en el desarrollo de medicamentos que se dirigen a los trastornos del sistema nervioso central debido a su potencial para cruzar la barrera hematoencefálica.
Agricultura
Como intermedio en la síntesis química, [4-Metil-2-(2,2,2-trifluoroetoxi)fenil]metanamina podría usarse en la creación de agroquímicos. Sus propiedades estructurales podrían ser beneficiosas para diseñar nuevos pesticidas o herbicidas, ofreciendo un nuevo enfoque para el control de plagas y malezas en las prácticas agrícolas .
Ciencia de los Materiales
La estructura química única de este compuesto podría utilizarse en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos. Su grupo trifluoroetoxi que atrae electrones puede contribuir a la sintonización fina de las propiedades electrónicas de los materiales para su uso en diodos orgánicos emisores de luz (OLED) o células fotovoltaicas .
Ciencia Ambiental
En la ciencia ambiental, los investigadores podrían investigar el uso de this compound como un posible trazador o marcador en muestras ambientales. Su estabilidad y su distintiva estructura fluorada la convierten en una candidata para rastrear contaminantes orgánicos en varios ecosistemas .
Química Analítica
Este compuesto podría desempeñar un papel en la química analítica como un material estándar o de referencia en el análisis cromatográfico. Debido a su firma única de espectro de masas proporcionada por el grupo trifluoroetoxi, podría ayudar en la identificación y cuantificación de mezclas complejas .
Aplicaciones Industriales
Industrialmente, this compound puede utilizarse en la síntesis de productos químicos de alto rendimiento. Su incorporación en moléculas más grandes podría impartir propiedades deseables como una mayor estabilidad térmica o resistencia química, que son valiosas en recubrimientos, adhesivos y polímeros especiales .
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
The exact biochemical pathways affected by [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine are currently under investigation. It is believed that the compound may interact with several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that the compound has a molecular weight of 21921 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect how [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine interacts with its targets and performs its action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function.
Cellular Effects
The effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. Additionally, it may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions . Changes in gene expression can also occur as a result of its interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function . Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term impact on cells.
Dosage Effects in Animal Models
The effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects are often observed, where a certain concentration is required to elicit a response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Studying these pathways helps in understanding how the compound is processed and utilized by the body.
Transport and Distribution
The transport and distribution of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMJVHCRJLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


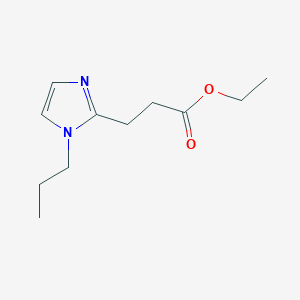
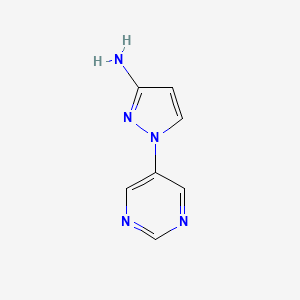
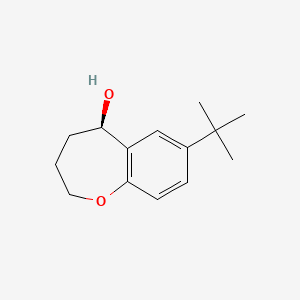
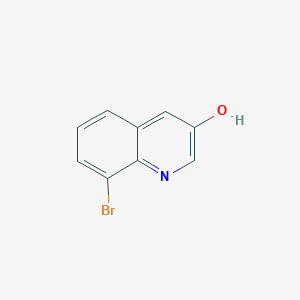
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
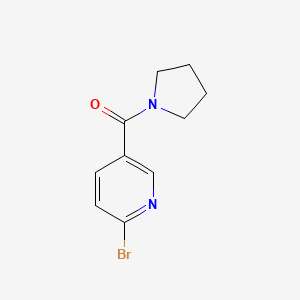


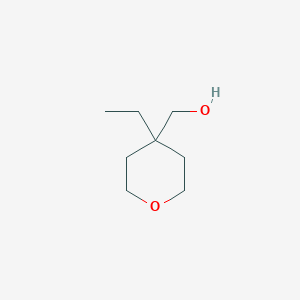
![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)
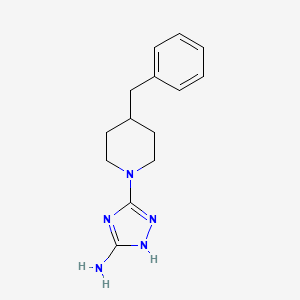
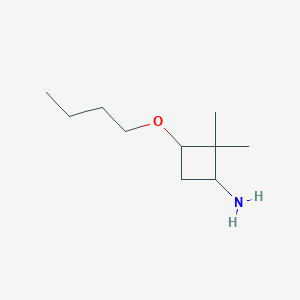
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
